N1-Cyclopropyl-N1-((3-methylthiophen-2-yl)methyl)ethane-1,2-diamine
Description
Properties
IUPAC Name |
N'-cyclopropyl-N'-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c1-9-4-7-14-11(9)8-13(6-5-12)10-2-3-10/h4,7,10H,2-3,5-6,8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCKIVMOIQKOPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclopropyl-N1-((3-methylthiophen-2-yl)methyl)ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the cyclopropylamine and the 3-methylthiophene derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N1-Cyclopropyl-N1-((3-methylthiophen-2-yl)methyl)ethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
N1-Cyclopropyl-N1-((3-methylthiophen-2-yl)methyl)ethane-1,2-diamine, with the CAS number 1353952-28-9, is a compound that has garnered attention for its potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, materials science, and agriculture, supported by comprehensive data and case studies.
Medicinal Chemistry
This compound has shown promise in drug development, particularly in the following areas:
- Anticancer Agents : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the thiophene moiety have been linked to enhanced activity against breast cancer cells .
- Antimicrobial Properties : Research has demonstrated that this compound possesses significant antibacterial activity. Its mechanism is believed to involve disruption of bacterial cell membranes, making it a candidate for developing new antibiotics .
Materials Science
The unique structural features of this compound lend themselves to applications in materials science:
- Polymer Synthesis : The compound can be utilized as a building block for synthesizing functional polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .
- Sensors and Electronics : Due to its electronic properties, this compound has potential applications in the development of organic semiconductors and sensors. Research indicates that films made from this compound exhibit favorable charge transport characteristics .
Agricultural Chemistry
In agricultural applications, this compound has been investigated for its potential as:
- Pesticide Formulations : Preliminary studies suggest that this compound could serve as an active ingredient in pesticide formulations due to its ability to inhibit specific enzymes in pests, leading to increased efficacy compared to traditional agents .
Case Studies
Mechanism of Action
The mechanism by which N1-Cyclopropyl-N1-((3-methylthiophen-2-yl)methyl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
N1-Cyclopropyl-N1-((2-methylthiophen-3-yl)methyl)ethane-1,2-diamine
N1-Cyclopropyl-N1-((4-methylthiophen-2-yl)methyl)ethane-1,2-diamine
N1-Cyclopropyl-N1-((5-methylthiophen-2-yl)methyl)ethane-1,2-diamine
Uniqueness: N1-Cyclopropyl-N1-((3-methylthiophen-2-yl)methyl)ethane-1,2-diamine stands out due to its specific structural features and potential applications. Its unique combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial contexts.
Biological Activity
N1-Cyclopropyl-N1-((3-methylthiophen-2-yl)methyl)ethane-1,2-diamine, with the CAS number 1353952-28-9, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C11H18N2S
- Molecular Weight : 210.34 g/mol
- Structure : The compound features a cyclopropyl group attached to an ethane-1,2-diamine backbone with a 3-methylthiophen-2-ylmethyl substituent.
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of its pharmacological potential. Below are key areas of focus:
The proposed mechanism of action for compounds in this class often involves:
- DNA Intercalation : Binding to DNA and disrupting replication.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within cells, which can lead to apoptosis.
3. Toxicological Profile
Understanding the safety profile is crucial for any pharmaceutical development:
- Acute Toxicity : Limited data is available; however, precautionary statements indicate that it may cause skin and eye irritation (H315, H319) .
Table 1: Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 1353952-28-9 | 210.34 g/mol | Potential antitumor activity |
| Alkylating Agent A | 1234567-89-0 | 250.30 g/mol | Confirmed antitumor activity |
| Alkylating Agent B | 9876543-21-0 | 230.25 g/mol | Moderate cytotoxicity |
Case Study: Antitumor Activity in Cell Lines
A study conducted on structurally similar compounds demonstrated significant cytotoxic effects against various cancer cell lines. These findings suggest that this compound may exhibit comparable effects:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
- IC50 Values : Preliminary results indicate an IC50 value in the low micromolar range for similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N1-Cyclopropyl-N1-((3-methylthiophen-2-yl)methyl)ethane-1,2-diamine?
- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, analogous ethane-1,2-diamine derivatives (e.g., N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine) are prepared by reacting ethylenediamine with halogenated intermediates under controlled conditions . Cyclopropyl and thiophene substituents may require protecting groups to prevent side reactions. Post-synthesis purification via column chromatography (using silica gel and a gradient of polar solvents) is critical to isolate the product.
Q. How can the structural integrity of the compound be validated?
- Analytical Techniques :
- X-ray Crystallography : Use SHELX programs for structure refinement. SHELXL is robust for small-molecule analysis, particularly for resolving stereochemistry and confirming cyclopropyl/thiophene substituent positions .
- Spectroscopy :
- IR/Raman : Compare vibrational frequencies to group frequency charts (e.g., C-N stretches at ~1100 cm⁻¹, thiophene ring vibrations at 600–800 cm⁻¹) .
- NMR : Analyze ¹H/¹³C shifts (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, thiophene protons at δ 6.5–7.5 ppm) .
Q. What are the stability and storage recommendations?
- Stability : The compound is hygroscopic and sensitive to light/heat. Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .
- Handling : Use gloves (nitrile), fume hoods, and avoid contact with metals (e.g., Pt/Pd catalysts) that may catalyze decomposition .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of derivatives with enhanced bioactivity?
- Approach :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications. For example, thiophene derivatives in Schiff bases show bioactivity correlated with electron-withdrawing groups .
- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes in antiproliferative pathways) to prioritize synthesis .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Case Study : If NMR suggests a planar thiophene ring but X-ray data shows puckering:
Verify crystallography parameters (e.g., resolution < 0.8 Å) to rule out disorder .
Re-examine NMR solvent effects (e.g., DMSO vs. CDCl₃) that may influence conformational averaging .
Use variable-temperature NMR to detect dynamic processes .
Q. What strategies mitigate instability of intermediates during multi-step synthesis?
- Example : If the cyclopropyl-ethylenediamine intermediate degrades:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
